3-(3,5-Difluorophenoxy)piperidine
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Overview
Description
3-(3,5-Difluorophenoxy)piperidine is an organic compound with the molecular formula C12H15F2NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a 3,5-difluorophenoxy group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)piperidine typically involves the reaction of 3,5-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3,5-Difluorophenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atoms can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenoxy)methylpiperidine: Similar structure but with a methyl group instead of a direct piperidine linkage.
3-(3-Fluorophenoxy)piperidine: Contains a single fluorine atom on the phenoxy group.
4-(3,5-Difluorophenoxy)piperidine: Substitution at the 4-position of the piperidine ring.
Uniqueness
3-(3,5-Difluorophenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its lipophilicity and electron-withdrawing effects, making it a versatile intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-(3,5-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h4-6,10,14H,1-3,7H2 |
InChI Key |
CCVKUMNWACZWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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